N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane involves the creation of SAMs on surfaces like SiGe (Silicon Germanium) to immobilize single-strand DNA (ssDNA) for biosensing purposes. The process entails treating the SiGe surface with this silane to achieve a layer that can selectively bind to ssDNA through the functional groups provided by the silane.

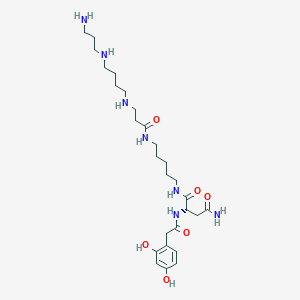

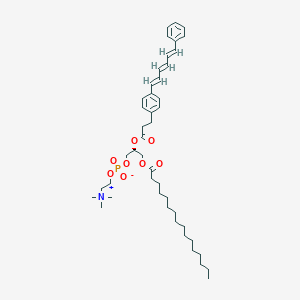

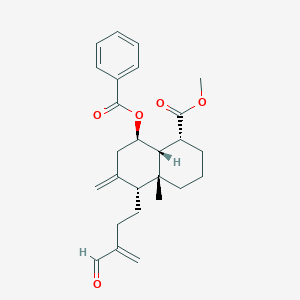

Molecular Structure Analysis

The molecular structure of N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane is characterized by its long alkyl chain and multiple amino groups, which are key to its ability to form stable SAMs on semiconductor surfaces. These functional groups are essential for the subsequent attachment of biomolecules, such as ssDNA, enabling the silane to serve as a versatile linker in bioconjugation chemistry.

Chemical Reactions and Properties

This silane participates in chemical reactions that lead to the formation of SAMs on SiGe surfaces. The amino groups in its structure are reactive towards a variety of functional groups present on biomolecules, allowing for covalent bonding and stable immobilization of these molecules on the surface.

Physical Properties Analysis

The physical properties of SAMs formed by N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane, such as coverage values and surface topography, can be characterized using techniques like X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM). These properties are crucial for understanding the effectiveness of the SAM in providing a suitable platform for biosensing applications.

Chemical Properties Analysis

The chemical properties of the SAMs, including their selectivity and sensitivity towards specific biomolecules, are determined by the structure and functionalization of the silane. Studies have shown that SAMs formed by N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane on SiGe surfaces exhibit high selectivity and sensitivity for ssDNA, with the ability to detect concentrations as low as 1nM. This highlights the potential of these SAMs in the development of highly sensitive and selective biosensors.

For a detailed study on the use of N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane in the fabrication of selective DNA sensors and its comparative performance with other silanes, refer to the research conducted by Ebrahim, S., Raoof, M., Ramadan, W., & Soliman, M. (2016) in the journal Microelectronic Engineering (Ebrahim et al., 2016).

Wissenschaftliche Forschungsanwendungen

Application in Food Contact Materials

- Scientific Field : Food Safety

- Summary of Application : N-(2-aminoethyl)ethanolamine is used in the manufacturing of can coatings in direct contact with food .

- Methods of Application : The substance is introduced into the can coatings and cured under the action of a catalyst and a curing agent .

- Results or Outcomes : The use of N-(2-aminoethyl)ethanolamine does not raise a safety concern for the substance itself if migration does not exceed 0.05 mg/kg food .

Application in Peptide Nucleic Acids

- Scientific Field : Biochemistry

- Summary of Application : Chiral peptide nucleic acids bearing a substituent in the N-(2-aminoethyl)glycine backbone have been explored to improve the antisense and antigene properties of peptide nucleic acids (PNAs) .

- Methods of Application : The synthesis of these chiral PNAs involves the introduction of a substituent in the N-(2-aminoethyl)glycine backbone .

- Results or Outcomes : These modified PNAs have shown improved hybridization properties with DNA and RNA .

Application in Coatings

- Scientific Field : Material Science

- Summary of Application : N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane is used in the manufacturing of coatings .

- Methods of Application : The substance is introduced into the coating by mechanical mixing, and the coating is cured under the action of a catalyst and a curing agent .

- Results or Outcomes : The coating showed good tie performance .

Application in Fabric Softeners/Surfactants

- Scientific Field : Textile Industry

- Summary of Application : N-(2-Aminoethyl)ethanolamin (AEEA) is mainly used as a building block for fabric softeners/surfactants, which make the textiles less harsh, “softer” or more pleasing to the touch .

- Methods of Application : AEEA is introduced into the fabric softeners/surfactants during the manufacturing process .

- Results or Outcomes : The use of AEEA results in textiles that are less harsh and more pleasing to the touch .

Application in Latex Paints

- Scientific Field : Paint Industry

- Summary of Application : For the production of latex paints, N-(2-Aminoethyl)ethanolamine (AEEA) acts as an intermediate to form an adhesion monomer, which increases adhesion under damp conditions (wet adhesion) .

- Methods of Application : AEEA is introduced into the latex paints during the manufacturing process .

- Results or Outcomes : The use of AEEA increases the adhesion of the paint, especially under damp conditions .

Application in Fuel/Lube Oil Additives

- Scientific Field : Fuel Industry

- Summary of Application : N-(2-Aminoethyl)ethanolamin (AEEA) is used in the production of chlorinated polybutene based fuel additives as a dispersant-detergent additive .

- Methods of Application : AEEA is introduced into the fuel/lube oil additives during the manufacturing process .

- Results or Outcomes : The use of AEEA improves the dispersant-detergent properties of the fuel additives .

Application in Urethane Systems

- Scientific Field : Polymer Chemistry

- Summary of Application : N-(2-Aminoethyl)ethanolamine (AEEA) is used in urethane systems .

- Methods of Application : AEEA is introduced into the urethane systems during the manufacturing process .

- Results or Outcomes : The use of AEEA improves the properties of the urethane systems .

Application in Synthesis of Chelating Agents

- Scientific Field : Organic Chemistry

- Summary of Application : N-(2-Aminoethyl)ethanolamine (AEEA) is used in the synthesis of chelating agents .

- Methods of Application : AEEA is introduced into the synthesis process of chelating agents .

- Results or Outcomes : The use of AEEA results in effective chelating agents .

Application in Agrochemical Production

- Scientific Field : Agrochemistry

- Summary of Application : Diethanolamine, a key raw material in the production of glyphosate, contributes to the high quality of this herbicide .

- Methods of Application : Diethanolamine is introduced into the agrochemical production process .

- Results or Outcomes : The use of diethanolamine improves the quality of the herbicide .

Safety And Hazards

Zukünftige Richtungen

Research on similar compounds suggests potential future directions. For instance, the use of “N-(2-aminoethyl)-3-aminopropyltrimethoxysilane” in the preparation of adsorbent materials with high formaldehyde adsorption capacity for air purification has been suggested . Another study discusses the potential of chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone .

Eigenschaften

IUPAC Name |

N'-(11-trimethoxysilylundecyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H38N2O3Si/c1-19-22(20-2,21-3)16-12-10-8-6-4-5-7-9-11-14-18-15-13-17/h18H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEXIOKPOFUXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCCCNCCN)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38N2O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90556884 | |

| Record name | N~1~-[11-(Trimethoxysilyl)undecyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane | |

CAS RN |

121772-92-7 | |

| Record name | N~1~-[11-(Trimethoxysilyl)undecyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90556884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B56544.png)